molecular formula C11H15BrN2O B15301515 1-(2-Bromo-6-nitrobenzyl)piperazine

1-(2-Bromo-6-nitrobenzyl)piperazine

Cat. No.: B15301515
M. Wt: 271.15 g/mol
InChI Key: WDJJAWFWTWMMCF-UHFFFAOYSA-N
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Description

3-bromo-2-[(piperazin-1-yl)methyl]phenol is an organic compound that features a bromine atom, a piperazine ring, and a phenol group

Preparation Methods

The synthesis of 3-bromo-2-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with piperazine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-bromo-2-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-bromo-2-[(piperazin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenol group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar compounds to 3-bromo-2-[(piperazin-1-yl)methyl]phenol include:

  • 2-bromo-4-[(piperazin-1-yl)methyl]phenol
  • 3-chloro-2-[(piperazin-1-yl)methyl]phenol
  • 3-bromo-2-[(morpholin-4-yl)methyl]phenol These compounds share structural similarities but differ in the substituents on the aromatic ring or the type of nitrogen-containing ring. The uniqueness of 3-bromo-2-[(piperazin-1-yl)methyl]phenol lies in its specific combination of a bromine atom, a piperazine ring, and a phenol group, which can confer distinct biological and chemical properties.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15BrN2O/c12-10-2-1-3-11(15)9(10)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2

InChI Key

WDJJAWFWTWMMCF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Br)O

Origin of Product

United States

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